![molecular formula C23H23NO5 B3720636 ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate](/img/structure/B3720636.png)
ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate, also known as EMD-386088, is a synthetic compound that has gained attention in the field of drug discovery due to its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes known as phosphodiesterases (PDEs). PDEs are involved in the breakdown of cyclic nucleotides, which play a role in various physiological processes, including neurotransmission and inflammation.
Biochemical and Physiological Effects:
ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of cyclic nucleotides in the brain, which could contribute to its neuroprotective effects. Additionally, ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate has been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate in lab experiments is its specificity for PDE4, which could allow for more targeted studies of the role of PDE4 in various physiological processes. However, one limitation is that it may not accurately reflect the effects of other PDE inhibitors, which could have different effects on cyclic nucleotide levels and inflammatory responses.
Future Directions
There are several potential future directions for research on ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential use of ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate in the treatment of inflammatory disorders, such as rheumatoid arthritis. Finally, future studies could aim to elucidate the exact mechanism of action of ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate, which could help to inform the development of more targeted therapies.
Scientific Research Applications
Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate has been the subject of various scientific studies due to its potential therapeutic effects. It has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl 4-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-3-29-23(27)16-4-8-18(9-5-16)24-14-20-21(25)12-17(13-22(20)26)15-6-10-19(28-2)11-7-15/h4-11,14,17,25H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCOHIDWZGAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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